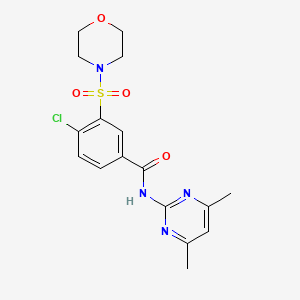

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S/c1-11-9-12(2)20-17(19-11)21-16(23)13-3-4-14(18)15(10-13)27(24,25)22-5-7-26-8-6-22/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJVWAXEMBEXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

-

Introduction of the Pyrimidinyl Group: : The 4,6-dimethylpyrimidin-2-yl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate.

-

Attachment of the Morpholinylsulfonyl Group: : The final step involves the sulfonylation of the benzamide intermediate with morpholine-4-sulfonyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the functional groups present.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogs from the evidence:

Key Observations:

- Sulfonamide vs. Thiourea Groups : The target compound’s morpholinylsulfonyl group may enhance water solubility compared to thiourea-based ligands like L1, which are tailored for metal coordination in catalysis .

- Pyrimidine vs. Heterocyclic Substituents: The 4,6-dimethylpyrimidin-2-yl group in the target compound contrasts with the pyrazolo-pyrimidinyl and chromenone moieties in Example 53 ().

- Agrochemical Relevance: Flusulfamide () shares a chloro-sulfonamide backbone but incorporates a trifluoromethyl group for enhanced pesticidal activity.

Physicochemical and Bioactivity Considerations

- Solubility : The morpholine sulfonyl group likely improves aqueous solubility compared to analogs with nitro () or trifluoromethyl () groups, which are more lipophilic .

- Binding Interactions : The pyrimidinyl group in the target compound could engage in hydrogen bonding or π-π stacking, similar to pyrazolo-pyrimidinyl motifs in Example 53, which are critical for kinase inhibition .

- Synthetic Routes : While direct synthesis data are unavailable, and describe methods for benzamide derivatives (e.g., Suzuki coupling, sulfonyl chloride reactions), suggesting feasible pathways for the target compound’s preparation .

Actividad Biológica

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorobenzamide core with a pyrimidine and morpholine substituent, which are pivotal for its biological activity. The structural formula can be represented as follows:

Research indicates that 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide interacts with various biological targets, primarily focusing on the modulation of neurotransmitter systems and potential anti-inflammatory pathways.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the corticotropin-releasing factor (CRF) receptor pathways, which are implicated in stress response and anxiety disorders. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in neuropsychiatric conditions .

- Anti-inflammatory Effects : The sulfonamide group in the structure is known for its anti-inflammatory properties. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | Observation | Reference |

|---|---|---|

| CRF Receptor Binding | High affinity (subnanomolar) | |

| Inhibition of Cytokines | Significant reduction in TNF-alpha levels | |

| Pharmacokinetics | Oral bioavailability: 91.1% |

Case Study 1: Neuropsychiatric Applications

A study involving animal models demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors. The results indicated a promising avenue for developing treatments for anxiety disorders, particularly due to its favorable pharmacokinetic properties .

Case Study 2: Inflammatory Disorders

In vitro experiments revealed that the compound effectively reduced levels of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Q & A

Q. How can researchers validate the interaction of this compound with biological targets using biophysical assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a CM5 chip and measure binding kinetics (ka/kd).

- ITC : Determine thermodynamic parameters (ΔH, ΔS) for binding.

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution if crystallization fails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.